molecular formula C14H15FN2O2S B2780135 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1351623-20-5

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2780135
CAS No.: 1351623-20-5
M. Wt: 294.34
InChI Key: RWYUMJLTOSCEKR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a 4-fluorobenzyl group and a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety, a structural framework found in compounds investigated as potential therapeutic agents . Urea derivatives have demonstrated significant research value in the development of antiviral agents. Specifically, structurally related N-benzyl-substituted urea compounds have been explored as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), showing promising activity in the submicromolar to subnanomolar range . The incorporation of the thiophene heterocycle is a common strategy in drug design, as this ring system is frequently utilized in the synthesis of compounds with diverse biological activities . The presence of both the fluorobenzyl and thiophene groups makes this urea compound a valuable chemical scaffold for researchers exploring structure-activity relationships (SAR), particularly in the design and synthesis of new bioactive molecules. It is intended for use in laboratory research only, including as a building block for novel chemical entities or a reference standard in biological screening. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c15-11-5-3-10(4-6-11)8-16-14(19)17-9-12(18)13-2-1-7-20-13/h1-7,12,18H,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUMJLTOSCEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with an appropriate isocyanate to form an intermediate urea derivative.

    Introduction of the Hydroxyethyl Group: The intermediate is then reacted with a thiophene-2-carbaldehyde under basic conditions to introduce the hydroxyethyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of a substituted benzyl derivative.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyethyl group can form hydrogen bonds with the target. The thiophene ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Containing Ureas

Thiophene rings are frequently incorporated into urea derivatives due to their electron-rich nature and bioisosteric compatibility with phenyl groups. Key analogs include:

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d): These compounds, synthesized via condensation of thiophene-containing enones with urea in ethanolic KOH, exhibit pyrimidine cores instead of a direct urea-thiophene linkage. The thiophene moiety here enhances π-stacking interactions, while the pyrimidine ring introduces rigidity .
  • Tetrahydrobenzo[b]thiophene-urea derivatives (7a-d) : These feature fused cyclohexene-thiophene systems, which may improve membrane permeability compared to the target compound’s hydroxyethyl-thiophene group. The absence of a fluorine substituent in these analogs could reduce metabolic stability .
Table 1: Key Structural Differences in Thiophene-Containing Ureas
Compound Substituents Key Features Potential Applications
Target Compound 4-Fluorobenzyl, hydroxyethyl-thiophene Enhanced lipophilicity, H-bonding Enzyme inhibition, CNS targets
Pyrimidin-2-ol analogs (4a-d) Benzofuran-pyrimidine core Rigid structure, π-stacking Anticancer, antimicrobial
Tetrahydrobenzo[b]thiophene ureas Cyclohexene-thiophene, benzoyl groups Increased hydrophobicity Kinase inhibition

Fluorinated Urea Derivatives

Fluorine substitution is a strategic modification in drug design. Notable examples include:

  • 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea : This analog substitutes the fluorobenzyl group with a chlorophenyl moiety and incorporates a thiadiazole ring. The chlorine atom provides similar electronegativity but may alter toxicity profiles. X-ray crystallography (R factor = 0.068) confirms planar geometry, suggesting stable crystal packing .
  • 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea : The trimethylammonium group introduces cationic character, contrasting with the target compound’s neutral hydroxyethyl group. This modification could influence solubility and target selectivity .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylpropyl)urea. Its molecular formula is C16H17FN2O3SC_{16}H_{17}FN_2O_3S, and it features a fluorobenzyl group, a hydroxy-thiophenyl group, and a urea moiety. These structural components are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The fluorobenzyl group may enhance the compound's binding affinity to certain receptors, potentially influencing various signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Activity : Similar compounds have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Anticancer Potential : Some derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

In Vitro Studies

  • A study focusing on related compounds demonstrated that modifications in the chemical structure significantly influenced their biological activity. For instance, alterations in the fluorobenzyl moiety affected the binding affinity to target enzymes .
  • Another research effort evaluated the anti-inflammatory properties of similar thiophene-containing compounds. The results indicated that these compounds could effectively reduce inflammation markers in vitro, supporting the potential use of this compound in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamideChlorine instead of fluorineModerate anti-inflammatory
N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamideMethyl group additionEnhanced cytotoxicity
N1-(4-bromobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamideBromine substitutionVariable receptor affinity

This table illustrates how variations in substituents can influence biological activities, highlighting the unique position of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a fluorobenzylamine derivative with a thiophene-containing isocyanate or carbamate. A two-step approach is common:

Intermediate preparation : React 4-fluorobenzylamine with a chloroformate to generate a carbamate intermediate.

Urea formation : Treat the intermediate with 2-hydroxy-2-(thiophen-2-yl)ethylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane or DMF at 0–25°C .

  • Critical Factors : Temperature control prevents side reactions (e.g., oxidation of thiophene). Solvent polarity affects reaction kinetics, with DMF favoring faster coupling but requiring rigorous purification (e.g., column chromatography) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1) .
  • X-ray Crystallography : For solid-state conformation analysis, SHELX software is used to resolve hydrogen-bonding networks (e.g., urea NH···O interactions) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial vs. anticancer efficacy (e.g., IC₅₀ variations across cell lines) may arise from:

  • Assay Conditions : Differences in serum concentration or incubation time (e.g., 48 vs. 72-hour exposure in MTT assays) .
  • Target Selectivity : Use competitive binding assays (e.g., fluorescence polarization) to compare affinity for bacterial dihydroorotase vs. human tyrosine kinases .
  • Metabolic Stability : Perform liver microsome studies to assess CYP450-mediated degradation, which impacts bioavailability .

Q. How does the hydroxyl-thiophene moiety influence the compound’s hydrogen-bonding capacity and pharmacokinetics?

  • Methodological Answer : The 2-hydroxy group enhances solubility via H-bond donation (logP reduction from ~3.5 to 2.8) but may reduce blood-brain barrier penetration.

  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict interaction energies with water (-25 kcal/mol) and serum albumin (-18 kcal/mol) .
  • In Vitro Testing : Parallel artificial membrane permeability assays (PAMPA) show 30% lower CNS permeability compared to non-hydroxylated analogs .

Q. What strategies are effective for resolving crystallographic disorder in this compound’s urea-thiophene region?

  • Methodological Answer : Disorder in the thiophene ring (common due to rotational flexibility) is addressed by:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
  • Twinning Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping orientations .
  • Comparative Analysis : Overlay multiple crystal structures (e.g., Cambridge Structural Database entries) to identify preferred conformations .

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